methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride
CAS No.: 1009376-67-3
Cat. No.: VC4644998
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009376-67-3 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | methyl (3R,4R)-4-methylpiperidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | QATUSYOQNXADOL-HHQFNNIRSA-N |
| SMILES | CC1CCNCC1C(=O)OC.Cl |
Introduction
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. It belongs to the class of piperidine derivatives, which are six-membered nitrogen-containing heterocycles. The compound's unique structure, featuring a methyl group at the fourth position and a carboxylate group at the third position, contributes to its distinct properties and potential uses in various scientific fields.
Synthesis and Preparation
The synthesis of methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride involves several chemical processes, often starting with piperidine derivatives or related nitrogen-containing compounds. The hydrochloride form enhances stability and solubility in aqueous solutions, making it suitable for various applications.
Synthesis Steps
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Starting Materials: Piperidine derivatives or related compounds.
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Reaction Conditions: Techniques such as refluxing, solvent extraction, and recrystallization are used to optimize yield and purity.
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Analytical Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions and Applications
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride can participate in various chemical reactions typical of carboxylic acids and amines. Its applications span medicinal chemistry, where it serves as a building block for more complex molecules, and organic synthesis.
Reaction Types
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Esterification: The carboxylic acid group can undergo esterification reactions.
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Amine Reactions: The nitrogen atom in the piperidine ring can participate in reactions typical of amines.
Applications
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Medicinal Chemistry: Used in the synthesis of compounds targeting neurotransmitter systems.
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Organic Synthesis: Acts as a precursor for synthesizing complex organic molecules.
Physical Characteristics
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Appearance: Typically appears as a white crystalline solid.
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Melting Point: Ranges between 150°C to 160°C, depending on purity.
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Solubility: Soluble in water due to its hydrochloride form.
Storage and Handling
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Storage Conditions: Room temperature or in an inert atmosphere at 2-8°C .
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Safety Precautions: Hazard statements include H302, H315, H319, and H335, indicating potential health risks upon ingestion, skin contact, eye exposure, and inhalation .
Research Findings and Biological Activity
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride's mechanism of action involves interaction with biological targets such as enzymes or receptors. The piperidine structure allows it to interact effectively with neurotransmitter systems, making it a valuable compound in medicinal chemistry research.
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